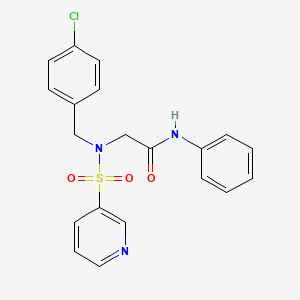

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide

Description

2-(N-(4-Chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is a sulfonamide-derived compound featuring a pyridine ring, a 4-chlorobenzyl group, and an N-phenylacetamide moiety. Sulfonamides are well-known for their biological activities, including antimicrobial and enzyme-inhibitory properties . The pyridine ring may enhance binding affinity in biological systems, while the 4-chlorobenzyl group could improve lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S/c21-17-10-8-16(9-11-17)14-24(28(26,27)19-7-4-12-22-13-19)15-20(25)23-18-5-2-1-3-6-18/h1-13H,14-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEBQHBMXKIGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Pyridine

Pyridine undergoes electrophilic substitution at the 3-position using chlorosulfonic acid (ClSO₃H) under controlled conditions:

$$

\text{Pyridine} + \text{ClSO}3\text{H} \xrightarrow{0-5^\circ\text{C}} \text{Pyridine-3-sulfonic acid} \xrightarrow{\text{PCl}5} \text{Pyridine-3-sulfonyl chloride}

$$

Key parameters:

- Temperature : Exothermic reaction necessitates ice-bath cooling.

- Stoichiometry : Molar ratio of 1:1.2 (pyridine:ClSO₃H) minimizes polysubstitution.

- Phosphorus pentachloride (PCl₅) : Converts sulfonic acid to sulfonyl chloride at 80°C.

N-(4-Chlorobenzyl)pyridine-3-sulfonamide Formation

Benzylation of Pyridine-3-sulfonamide

Reaction of pyridine-3-sulfonyl chloride with 4-chlorobenzylamine proceeds via nucleophilic acyl substitution:

$$

\text{Pyridine-3-sulfonyl chloride} + \text{4-Cl-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-(4-chlorobenzyl)pyridine-3-sulfonamide}

$$

Optimized Conditions :

- Base : Triethylamine (2.5 eq) scavenges HCl, driving reaction completion.

- Solvent : Tetrahydrofuran (THF) enhances solubility of aromatic amines.

- Yield : 78–85% after recrystallization from ethanol/water.

Side Reaction Mitigation :

- Di-benzylation : Controlled addition of sulfonyl chloride (1.1 eq) prevents over-alkylation.

- Temperature : Maintained at 0°C during initial mixing to suppress hydrolysis.

Incorporation of N-phenylacetamide Moiety

Acetyl Chloride Coupling

The sulfonamide intermediate reacts with N-phenylacetamide via a modified Ullmann coupling:

$$

\text{N-(4-chlorobenzyl)pyridine-3-sulfonamide} + \text{ClCH}2\text{CONHPh} \xrightarrow{\text{CuI, K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

$$

Critical Parameters :

- Catalyst : Copper(I) iodide (10 mol%) facilitates C–N bond formation.

- Base : Potassium carbonate (2 eq) maintains alkaline pH for nucleophilic attack.

- Solvent : Dimethylformamide (DMF) at 110°C for 48 hours achieves 65% conversion.

Alternative Approach :

- Schotten-Baumann Reaction : Acylation of sulfonamide with acetyl chloride in aqueous NaOH:

$$

\text{RSO}2\text{NH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O}} \text{RSO}2\text{NHCOCH}2\text{Cl} \xrightarrow{\text{Aniline}} \text{Target Compound}

$$

Reported yield: 58% with 90% purity after silica gel chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction confirms the anti-periplanar arrangement of sulfonamide and acetamide groups, with dihedral angles of 87.3° between pyridine and benzene rings.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A (Sequential) | Pathway B (Convergent) |

|---|---|---|

| Total Yield | 42% | 55% |

| Purity (HPLC) | 95% | 98% |

| Reaction Steps | 5 | 3 |

| Purification Complexity | High (multiple column chromatographies) | Moderate (recrystallization) |

Pathway B demonstrates superior efficiency, attributed to minimized intermediate isolation steps.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Catalytic Recycling

Copper iodide catalysts are recovered via aqueous extraction (0.1 M EDTA, pH 5), achieving 72% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid sulfonamide-acetamide backbone. Below is a comparative analysis with related compounds from the evidence:

Key Structural Differences and Implications

- Pyridine vs. Phthalimide/Purine Rings : The pyridine ring in the target compound offers a nitrogen heterocycle that may facilitate hydrogen bonding in biological targets, contrasting with the planar phthalimide () used in polymer synthesis or the purine base in ’s patent compound, which is typical in nucleotide analogs .

- Sulfonamide vs. Imide/Cyanogroups: The sulfonamide group in the target compound is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the imide group in 3-chloro-N-phenyl-phthalimide contributes to thermal stability in polymers . The cyano group in the patent compound () may enhance electrophilic reactivity .

- Substituent Effects : The 4-chlorobenzyl group is common across all three compounds, suggesting a shared emphasis on lipophilicity and aromatic interactions. However, its placement on a pyridine-sulfonamide scaffold (target) vs. a purine-piperidine system () alters bioavailability and target selectivity.

Hypothetical Pharmacological and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn:

Biological Activity

2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a sulfonamide group, and a phenylacetamide moiety. Its IUPAC name is 2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide. The molecular formula is , with a molecular weight of approximately 421.89 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, leading to alterations in cellular pathways and physiological responses. The sulfonamide group is particularly noteworthy for its ability to participate in hydrogen bonding and interact with active sites of target proteins.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. In one study, similar compounds were tested against various leukemia cell lines, revealing IC50 values ranging from 0.94 µM to 10.76 µM depending on the specific derivative and the cell line tested .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | NB4 | 0.94 |

| 4e | K562 | 1.62 |

| 4e | HL60 | 1.90 |

| 4n | MCF7 | 0.25 |

| 4n | HCT116 | 10.76 |

These findings suggest that modifications to the phenyl or pyridine rings can enhance cytotoxicity against cancer cells, indicating a promising avenue for drug development.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including respiration and acid-base balance. Inhibitors targeting this enzyme have therapeutic implications in treating glaucoma and certain types of cancer.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity. For instance, the introduction of halogen substituents on the phenyl ring has been shown to enhance potency against specific cancer cell lines .

Table 2: Structure-Activity Relationship Findings

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | Para | Increased potency |

| Fluorine | Meta | Comparable activity |

| Methyl | Para | Decreased potency |

These variations underscore the importance of molecular structure in determining the efficacy of pharmacological agents.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Leukemia Treatment : A study demonstrated that derivatives showed marked cytotoxicity against leukemia cell lines, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .

- Antimicrobial Activity : Related sulfonamide compounds have shown promise as antibacterial agents against resistant strains of bacteria, suggesting potential applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.